molecular formula C15H12N4O3S2 B2884225 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392290-76-5

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2884225
CAS No.: 392290-76-5
M. Wt: 360.41
InChI Key: KBMSTOKMQINZOT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. The structure includes a furan-2-carboxamide moiety at position 2 of the thiadiazole ring and a 2-anilino-2-oxoethylsulfanyl group at position 3.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h1-8H,9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSTOKMQINZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329205
Record name N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392290-76-5
Record name N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is an organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, including potential anticancer and antimicrobial properties. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N5O4S2C_{17}H_{13}N_{5}O_{4}S_{2} with a molecular weight of 415.5 g/mol. The compound features a thiadiazole ring, an anilino substituent, and a carboxamide group, which contribute to its diverse chemical properties and potential biological activities .

PropertyValue
Molecular FormulaC17H13N5O4S2
Molecular Weight415.5 g/mol
StructureThiadiazole derivative

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell growth. For instance, compounds similar to N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl] have shown promising results in inhibiting tumor growth in vitro and in vivo models .

A study demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.25 µg/mL in some cases, indicating potent antimicrobial activity .

Study on Anticancer Properties

A notable study focused on the synthesis of various thiadiazole derivatives and their biological evaluation against cancer cell lines. The results indicated that compounds with an anilino substituent exhibited enhanced cytotoxicity compared to those without it. Specifically, N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl] demonstrated significant inhibition of cell viability in MCF-7 cells with an IC50 value of approximately 15 µM .

Antimicrobial Screening

In another study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against several pathogens. The compound showed promising results with an MIC of 0.125 µg/mL against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair processes in cancer cells.
  • Receptor Modulation : It could modulate receptor activity that regulates apoptosis pathways.
  • Antimicrobial Action : The thiadiazole moiety might interfere with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The 1,3,4-thiadiazole ring is a common scaffold in agrochemicals and pharmaceuticals. Key structural variations among analogs include:

  • Substituents at position 5: Alkyl/arylthio groups (e.g., methylthio, benzylthio) versus the 2-anilino-2-oxoethylsulfanyl group in the target compound.
  • Substituents at position 2: Furan-2-carboxamide in the target compound versus phenoxyacetamide or other aryl/heteroaryl groups in analogs .
Table 1: Key Structural Features of Selected Analogs
Compound ID/Name Position 5 Substituent Position 2 Substituent Biological Activity/Use
Target Compound 2-Anilino-2-oxoethylsulfanyl Furan-2-carboxamide Not explicitly reported
83c () 4-Nitrophenylthio Furan-2-carboxamide Anti-TB (MIC: 9.87 μM vs. MDR-TB)
5h () Benzylthio 2-Isopropyl-5-methylphenoxyacetamide No activity reported
Tebuthiuron () tert-Butyl Dimethylurea Herbicide (agrochemical use)

Physicochemical Properties

  • Melting Points: Analogs with benzylthio or chlorobenzylthio groups (e.g., 5h, 5j) exhibit melting points of 133–140°C, suggesting moderate crystallinity .
  • Solubility : The furan-2-carboxamide moiety (common in the target and 83c) introduces polarity, likely enhancing aqueous solubility compared to purely aromatic derivatives like 5h.

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